
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-cyanophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((1-benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(2-cyanophenyl)urea is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is a small molecule inhibitor that has been shown to have promising results in preclinical studies for the treatment of various diseases. In
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Ureas : A study illustrates the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement for the synthesis of ureas from carboxylic acids, which is relevant for understanding the chemical synthesis process that might involve compounds like the one . This method provides good yields without racemization under milder conditions and is compatible with various N-protecting groups, showcasing a cost-effective and environmentally friendly approach (Thalluri et al., 2014).
Antioxidant Activity : Research on the synthesis of certain urea derivatives revealed their potential antioxidant activity. By condensing urea, benzaldehyde, and ethyl acetoacetate through a Biginelli reaction, and subsequent reactions leading to Schiff bases, compounds were synthesized and characterized for their antioxidant properties (George et al., 2010).
Molecular Devices : Studies have explored the self-assembly and complexation of molecules similar to the compound with cyclodextrins, highlighting their potential in creating molecular devices. Such research demonstrates the compound's capacity to interact in binary complexes and undergo photoisomerization, which could be foundational for the development of molecular sensors or switches (Lock et al., 2004).
Medicinal Chemistry Applications
Cancer Research : Compounds with a urea structure have been synthesized and evaluated for their anticancer activities. For instance, 1-aryl-3-(2-chloroethyl) ureas were investigated for their cytotoxicity against human adenocarcinoma cells, demonstrating the potential therapeutic applications of such compounds in oncology (Gaudreault et al., 1988).
Cardiac Myosin Activators : The design and synthesis of sulfonamidophenylethylureas as novel cardiac myosin activators indicate the potential of urea derivatives in treating systolic heart failure. These compounds have shown efficacy in vitro and in vivo, highlighting their therapeutic promise (Manickam et al., 2018).
properties
IUPAC Name |
1-[2-(1-benzyl-2-methylindol-3-yl)sulfonylethyl]-3-(2-cyanophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3S/c1-19-25(22-12-6-8-14-24(22)30(19)18-20-9-3-2-4-10-20)34(32,33)16-15-28-26(31)29-23-13-7-5-11-21(23)17-27/h2-14H,15-16,18H2,1H3,(H2,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMWLOYXXYKCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)S(=O)(=O)CCNC(=O)NC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-1-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2443956.png)
![ethyl 6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2443957.png)
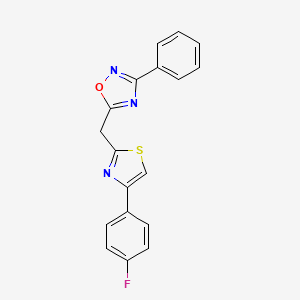

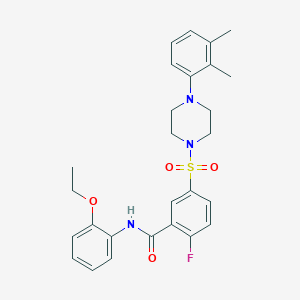


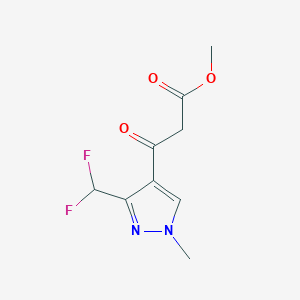

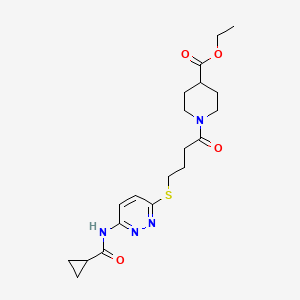
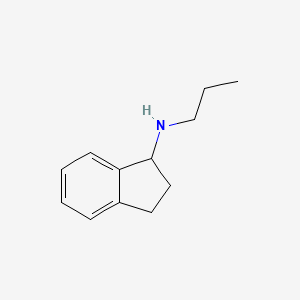
![5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2443976.png)
![2-[1-Hydroxy-5-oxo-3-(trifluoromethyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2443977.png)
![(2E)-4-oxo-4-{(pyridin-4-ylmethyl)[2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}but-2-enoic acid](/img/structure/B2443978.png)